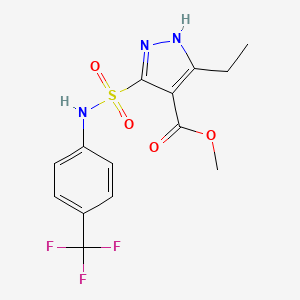
methyl 3-ethyl-5-(N-(4-(trifluoromethyl)phenyl)sulfamoyl)-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-ethyl-5-(N-(4-(trifluoromethyl)phenyl)sulfamoyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C14H14F3N3O4S and its molecular weight is 377.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural and Spectral Investigations
Studies on pyrazole-4-carboxylic acid derivatives, such as the work by Viveka et al. (2016), have focused on combined experimental and theoretical investigations. These studies include characterizations using NMR, FT-IR spectroscopy, and X-ray diffraction techniques, providing valuable data for understanding the structural and electronic properties of these compounds. Such insights are crucial for applications in materials science and pharmaceutical research (Viveka et al., 2016).
Corrosion Inhibition
Pyrazole derivatives have been explored as corrosion inhibitors, indicating their potential in industrial applications. Dohare et al. (2017) investigated pyranpyrazole derivatives, demonstrating their efficiency in protecting mild steel, an aspect crucial for the pickling process in industries. These findings suggest that related compounds, including the one , could offer similar benefits in corrosion protection (Dohare et al., 2017).
Pharmaceutical Applications
Research into pyrazole-based compounds has extended into pharmaceutical applications. For example, Kees et al. (1996) studied (trifluoromethyl)pyrazoles and pyrazolones for their antihyperglycemic properties, unveiling a new class of potent agents. This indicates the potential of methyl 3-ethyl-5-(N-(4-(trifluoromethyl)phenyl)sulfamoyl)-1H-pyrazole-4-carboxylate in similar therapeutic applications (Kees et al., 1996).
Material Synthesis
The synthesis and characterization of pyrazole-based compounds, as discussed by Viveka et al. (2016) and Bhat et al. (2016), contribute to the understanding of these compounds' properties, which is essential for their application in material science and catalysis. The detailed structural analyses provide insights into their reactivity and interaction with other molecules, paving the way for their use in novel material synthesis (Viveka et al., 2016); (Bhat et al., 2016).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The mode of action of the compound involves the trifluoromethylation of carbon-centered radical intermediates . This process is part of the radical chemistry, which has seen recent advances .
Biochemical Pathways
The trifluoromethylation process is known to play a significant role in various biochemical reactions .
Result of Action
The trifluoromethylation process is known to have significant implications in the field of pharmaceuticals, agrochemicals, and materials .
Propiedades
IUPAC Name |
methyl 5-ethyl-3-[[4-(trifluoromethyl)phenyl]sulfamoyl]-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O4S/c1-3-10-11(13(21)24-2)12(19-18-10)25(22,23)20-9-6-4-8(5-7-9)14(15,16)17/h4-7,20H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJONLGFNUQRCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine](/img/structure/B2501579.png)
![1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one](/img/structure/B2501581.png)
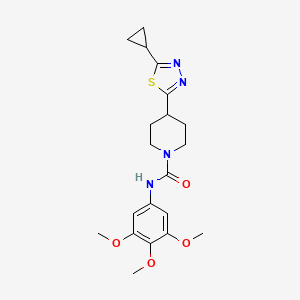
![2-{[(4-methoxyanilino)carbonyl]amino}-2-phenylethyl N-(4-methoxyphenyl)carbamate](/img/structure/B2501584.png)
![2-[8-(3,5-Diethylpyrazolyl)-3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxo-1,3,7-t rihydropurinyl]acetamide](/img/structure/B2501588.png)
![propan-2-yl 2-{[3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2501591.png)
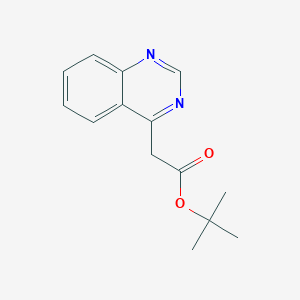
![N-(3,4-dichlorophenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2501594.png)

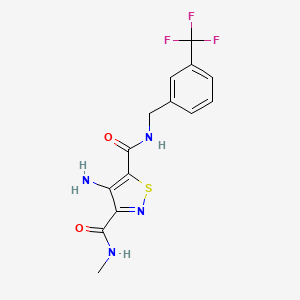
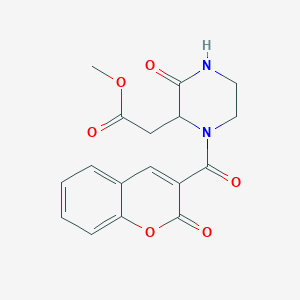
![2-Chloro-1-[4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2501599.png)
![1-[(4-CHLOROPHENYL)METHYL]-3-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]UREA](/img/structure/B2501600.png)
![(13E)-5-hydroxy-13-[(4-methoxyphenyl)methylidene]-15-methyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-2,4,6-trien-14-one](/img/structure/B2501601.png)
